lancifoic acid A
Beschreibung
Lancifoic acid A (C₃₀H₄₄O₆) is a secocycloartane-type triterpenoid isolated from the stems and leaves of Schisandra lancifolia, a plant within the Schisandraceae family . Structurally, it belongs to the nortriterpenoid class, characterized by an open-ring cycloartane backbone (secocycloartane) formed via cleavage of the A-ring . This structural modification distinguishes it from typical cycloartane triterpenoids, which retain a closed tetracyclic core. Lancifoic acid A has demonstrated moderate anti-HIV-1 activity in vitro, with an EC₅₀ value of 16.2 µg/mL (concentration required to inhibit 50% of viral replication) and a selectivity index (CC₅₀/EC₅₀) exceeding 6.62, indicating a favorable therapeutic window .
Eigenschaften
Molekularformel |
C30H48O5 |
|---|---|
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
(Z,6R)-6-[(1S,4R,5R,8S,12R,13R)-13-(2-carboxyethyl)-12-(2-hydroxypropan-2-yl)-4,8-dimethyl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O5/c1-19(8-7-9-20(2)25(33)34)21-12-14-28(6)23-11-10-22(26(3,4)35)29(15-13-24(31)32)18-30(23,29)17-16-27(21,28)5/h9,19,21-23,35H,7-8,10-18H2,1-6H3,(H,31,32)(H,33,34)/b20-9-/t19-,21-,22+,23?,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
YLZNPKONASUZEQ-ROABPPODSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CC[C@H]([C@]3(C4)CCC(=O)O)C(C)(C)O)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(C)(C)O)C)C |
Synonyme |
lancifoic acid A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues from Schisandraceae Plants
Triterpenoids from Schisandraceae plants exhibit diverse anti-HIV activities, influenced by structural variations. Key comparisons include:
Key Findings :
Structural Impact on Activity: Lancifoic acid A’s open A-ring (secocycloartane) confers moderate activity compared to closed-ring analogs like nigranoic acid (EC₅₀ = 10.3 µg/mL) . Cycloartanes with intact rings often exhibit higher potency, likely due to enhanced binding to viral enzymes . Lanostane-type triterpenoids (e.g., lancilactone C) show superior activity (EC₅₀ = 1.4 µg/mL), attributed to lactone rings and hydroxyl groups that enhance membrane permeability .
Plant Source Variations :
- Kadsura species yield more potent compounds (e.g., lancilactone C) than Schisandra, possibly due to unique biosynthetic pathways .
Mechanistic Diversity: Nigranoic acid inhibits HIV-1 protease (IC₅₀ = 15.79 µM) , whereas betulinic acid derivatives block viral maturation by targeting the Gag protein . Lancifoic acid A’s mechanism remains underexplored but may involve similar pathways.
Cross-Class Comparisons
- Betulinic Acid: A lupane-type triterpenoid with nanomolar activity (EC₅₀ = 1.4 µM), betulinic acid outperforms lancifoic acid A by ~12-fold (assuming similar molecular weights).
- Oleanolic Acid: A pentacyclic triterpenoid with broad antiviral activity but lower specificity (EC₅₀ > 20 µM). Lancifoic acid A’s selectivity index (>6.62) suggests superior safety .
Q & A
Q. What experimental designs are optimal for elucidating the mechanism of action of lancifoic acid A in neurodegenerative models?
- Methodological Answer : Use a multi-omics approach: transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (LC-MS/MS for protein interaction networks), and metabolomics (NMR for pathway analysis). In vitro models (e.g., SH-SY5Y cells) should be paired with in vivo transgenic animal studies. Include positive controls (e.g., known neuroprotective agents) and validate findings via CRISPR/Cas9 knockouts of candidate targets .
Q. How can researchers address the instability of lancifoic acid A in aqueous environments during pharmacokinetic studies?
- Methodological Answer : Stability studies should test pH ranges (1–10), temperatures (4–37°C), and light exposure. Use stabilizers like cyclodextrins or liposomal encapsulation. For in vivo studies, employ physiologically based pharmacokinetic (PBPK) modeling to predict degradation kinetics. Analytical methods must include stability-indicating assays (e.g., forced degradation HPLC profiles) to distinguish parent compound from metabolites .
Q. What strategies are effective for integrating cheminformatics and molecular docking to predict lancifoic acid A’s binding affinities?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite for docking studies, with protein structures validated via PDB or homology modeling. Apply molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-validate predictions with in vitro binding assays (e.g., SPR or ITC) and mutagenesis studies to confirm critical residues. Report docking scores with p-values and RMSD values for reproducibility .
Methodological Considerations for Data Presentation
- Tables : Include comparative tables for key parameters (e.g., Table 1: Extraction Yields Across Solvent Systems; Table 2: IC50 Values in Different Cell Lines).
- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 tool) .
- Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
